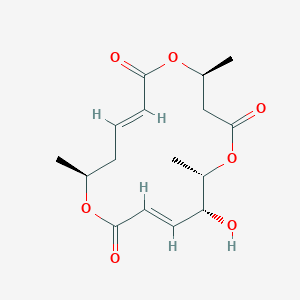

Macrosphelide C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Macrosphelide C is a natural product found in Aplysia kurodai and Periconia byssoides with data available.

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Pathways and Stereochemistry Macrosphelide C has been the subject of extensive research focusing on its synthesis and structural characteristics. Notably, the first total synthesis of macrosphelide C involved lactonization of 14-oxo seco acids, reduction, and Mitsunobu inversion. The precursor seco acids were derived from corresponding furans, demonstrating the chemical intricacy involved in its synthesis (Kobayashi & Acharya, 2001). Additionally, the absolute stereostructures of macrosphelides, including C, were elucidated using spectroscopic methods and X-ray analysis, providing a deeper understanding of its molecular geometry and stereochemistry (Yamada et al., 2001).

Advancements in Synthesis Techniques Recent advancements in the synthesis of macrosphelide C involve the use of chemoenzymatic reactions, which have been instrumental in achieving higher overall yields. The synthesis process typically involves several steps, underscoring the complexity and the precision required in the synthesis of this molecule (Nakamura et al., 2002).

Biological Applications and Potential

Cell-Adhesion Inhibition Macrosphelide C, along with its analogues, has been identified as a potent cell-cell adhesion inhibitor. Its mechanism of action is attributed to its unique molecular structure, particularly the novel ester linkages in its macrocyclic skeleton. This property is significant as it offers potential therapeutic applications in conditions where cell adhesion plays a pivotal role, such as in cancer metastasis and certain immune responses (Yamada et al., 2002).

Antifungal Activity Macrosphelide C's close relative, macrosphelide A, has demonstrated antifungal activity, particularly against pathogens like Sclerotinia sclerotiorum and Sclerotium cepivorum. This suggests a potential for the macrosphelide family, including C, in developing novel antifungal agents, especially considering the increasing resistance to current antifungal drugs (Mcquilken et al., 2003).

Apoptosis-Inducing Properties Research indicates that macrosphelide C, along with its derivatives, can induce apoptosis in certain cell lines. This property is particularly intriguing for cancer research, as the ability to selectively induce apoptosis in cancer cells is a desirable trait in anti-cancer therapies (Matsuya et al., 2006).

properties

Product Name |

Macrosphelide C |

|---|---|

Molecular Formula |

C16H22O7 |

Molecular Weight |

326.34 g/mol |

IUPAC Name |

(4S,7E,10S,13E,15R,16S)-15-hydroxy-4,10,16-trimethyl-1,5,11-trioxacyclohexadeca-7,13-diene-2,6,12-trione |

InChI |

InChI=1S/C16H22O7/c1-10-5-4-6-14(18)22-11(2)9-16(20)23-12(3)13(17)7-8-15(19)21-10/h4,6-8,10-13,17H,5,9H2,1-3H3/b6-4+,8-7+/t10-,11-,12-,13+/m0/s1 |

InChI Key |

LHDGUPDIEZSEGS-HRABQTKNSA-N |

Isomeric SMILES |

C[C@H]1C/C=C/C(=O)O[C@H](CC(=O)O[C@H]([C@@H](/C=C/C(=O)O1)O)C)C |

Canonical SMILES |

CC1CC=CC(=O)OC(CC(=O)OC(C(C=CC(=O)O1)O)C)C |

synonyms |

macrosphelide C |

Origin of Product |

United States |

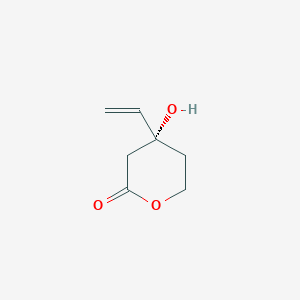

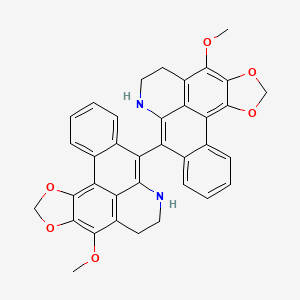

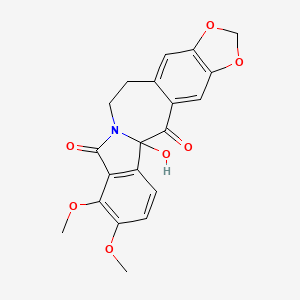

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol, 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]-](/img/structure/B1249509.png)

![(3R,4aS,5R,6S)-5-ethenyl-3-[(4S)-4-hydroxy-6-(4-hydroxyphenyl)-2-oxohexyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B1249517.png)

![2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(1S,3S,4S,5R,8R)-2,4,5,8-tetrahydroxy-7-oxa-2-azabicyclo[3.2.1]octan-3-yl]acetic acid](/img/structure/B1249522.png)

![(2R)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B1249528.png)